
2-Cyclopropyl-4,5-diiodo-1h-imidazole
Overview
Description
2-Cyclopropyl-4,5-diiodo-1h-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This specific compound is characterized by the presence of cyclopropyl and diiodo substituents at the 2, 4, and 5 positions, respectively. Imidazoles are known for their broad range of biological activities and are used in various pharmaceutical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4,5-diiodo-1h-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with diiodo-substituted aldehydes or ketones in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4,5-diiodo-1h-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diiodo groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of imidazole derivatives with oxidized substituents.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of imidazole derivatives with substituted functional groups.
Scientific Research Applications
2-Cyclopropyl-4,5-diiodo-1h-imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4,5-diiodo-1h-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-4,5-dichloro-1h-imidazole
- 2-Cyclopropyl-4,5-dibromo-1h-imidazole
- 2-Cyclopropyl-4,5-difluoro-1h-imidazole
Uniqueness
2-Cyclopropyl-4,5-diiodo-1h-imidazole is unique due to the presence of iodine atoms, which impart distinct chemical and biological properties. The larger atomic size and higher electronegativity of iodine compared to other halogens result in different reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications in research and industry .
Biological Activity
2-Cyclopropyl-4,5-diiodo-1H-imidazole is a heterocyclic compound belonging to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms. The unique structural features of this compound include a cyclopropyl group at position 2 and two iodine atoms at positions 4 and 5. These modifications contribute to its distinct chemical and biological properties, making it a subject of interest in various scientific fields, particularly in medicinal chemistry.
Antimicrobial Properties
Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial activity. The presence of iodine enhances the compound's reactivity and interaction with biological targets, which may lead to effective inhibition of microbial growth. Studies have shown that similar compounds demonstrate potent activity against a range of pathogens, suggesting that this compound may have comparable efficacy.
Anticancer Potential
The compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that imidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating promising therapeutic potential.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HeLa | TBD | Induction of apoptosis |
Similar Imidazole Derivative | MCF-7 | 4.11 | Inhibition of cell proliferation |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The iodine substituents may enhance binding affinity due to their larger atomic size and higher electronegativity compared to other halogens. This interaction can lead to either inhibition or activation of these targets, resulting in various biological effects depending on the context.
Study on Antimicrobial Activity
A recent study focused on the synthesis and evaluation of various imidazole derivatives for their antimicrobial properties. Among these, this compound was included in the screening process. The results indicated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that further investigation into the structure-activity relationship could optimize its efficacy.
Study on Anticancer Effects
In another case study examining the anticancer effects of imidazole derivatives, researchers tested this compound against several cancer cell lines including HeLa and MCF-7. The findings revealed that the compound induced apoptosis in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics. This suggests its potential as a lead compound for developing new anticancer agents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Cyclopropyl-4,5-diiodo-1H-imidazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via iodination of cyclopropyl-substituted imidazole precursors. A standard approach involves reacting 1-cyclopropylimidazole with iodine (I₂) in the presence of an oxidizing agent (e.g., H₂O₂ or NaOCl) under controlled temperature (60–80°C). Yield optimization requires precise stoichiometry (e.g., 2.2 equivalents of I₂) and inert atmosphere to prevent side reactions . Alternative methods include continuous flow synthesis using multi-jet oscillating disk reactors, which enhance reproducibility and reduce reaction times .
- Key Data :
Method | Iodinating Agent | Yield (%) | Reaction Time | Reference |
---|---|---|---|---|
Batch (H₂O₂ oxidation) | I₂ | 65–72 | 12–24 h | |
Continuous Flow (MJOD) | I₂ | 78–85 | 2–4 h |
Q. How is this compound characterized structurally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. SHELX software (e.g., SHELXL for refinement) is widely used to analyze crystallographic data, resolving bond lengths, angles, and hydrogen-bonding networks . For example, the iodine atoms at positions 4 and 5 exhibit distinct van der Waals radii (1.98 Å), influencing packing interactions . Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate purity and molecular weight .
Advanced Research Questions
Q. How can computational modeling predict reactivity patterns in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model electronic properties, such as frontier molecular orbitals (HOMO-LUMO gaps), to predict sites for nucleophilic substitution. The cyclopropyl group induces ring strain (~27 kcal/mol), increasing reactivity at the C4 and C5 positions. Solvent effects (e.g., polar aprotic solvents) are simulated using the Polarizable Continuum Model (PCM) to optimize reaction pathways .
Q. What strategies resolve contradictions in spectroscopic data for halogenated imidazoles?
- Methodological Answer : Discrepancies in NMR shifts or crystallographic parameters often arise from polymorphism or solvent effects. To address this:
- Compare experimental data with Cambridge Structural Database (CSD) entries for analogous compounds.
- Perform variable-temperature NMR to detect dynamic processes (e.g., tautomerism).
- Use synchrotron radiation for high-resolution SC-XRD to refine disordered structures .
Q. How does the cyclopropyl moiety influence the compound’s biological activity?
- Methodological Answer : The cyclopropyl group enhances metabolic stability by resisting oxidative degradation. In antimicrobial assays, its steric bulk modulates binding to target enzymes (e.g., cytochrome P450). Structure-Activity Relationship (SAR) studies involve synthesizing analogs (e.g., replacing iodine with bromine) and testing against bacterial strains (e.g., S. aureus MIC values). Pharmacokinetic profiling (e.g., LogP ~2.8) further correlates lipophilicity with membrane permeability .
Q. Data Contradiction Analysis
Q. Why do reported yields for iodination reactions vary across studies?
- Methodological Answer : Variability stems from differences in:
- Oxidizing agents : H₂O₂ vs. NaOCl alters iodine activation kinetics.
- Solvent polarity : DMF enhances solubility but may promote side reactions.
- Catalyst presence : Transition metals (e.g., CuI) accelerate iodination but require strict anhydrous conditions .
- Resolution : Standardize reaction protocols (e.g., inert atmosphere, reagent purity ≥99%) and validate yields via HPLC .
Q. Experimental Design Considerations
Q. What precautions are critical for handling this compound in air-sensitive reactions?
- Methodological Answer :
- Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reactions).
- Stabilize iodine atoms with ligands (e.g., PPh₃) to prevent radical pathways.
- Monitor reaction progress via in-situ FTIR to detect intermediates (e.g., imidazole N-oxide) .
Q. Tables of Key Findings
Properties
IUPAC Name |
2-cyclopropyl-4,5-diiodo-1H-imidazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6I2N2/c7-4-5(8)10-6(9-4)3-1-2-3/h3H,1-2H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DONOTUYMXTVNSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(N2)I)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6I2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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